molecular formula C27H47NaO6S B156386 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt CAS No. 10157-93-4

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt

Cat. No. B156386
CAS RN: 10157-93-4
M. Wt: 522.7 g/mol
InChI Key: OQTUEOGLQOLWTB-BDQHLLSASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt, also known as 5-CT, is a synthetic compound that has been widely used in scientific research as a tool to study the physiological and biochemical effects of serotonin. 5-CT is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility.

Mechanism Of Action

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes through these receptors. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems.

Biochemical And Physiological Effects

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems. In addition, 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been shown to modulate the activity of various enzymes and to affect the expression of various genes.

Advantages And Limitations For Lab Experiments

The advantages of using 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include its potency and selectivity for serotonin receptors, its ability to modulate a variety of physiological processes, and its well-established synthesis and characterization. However, the limitations of using 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

For the use of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include the development of more selective and potent agonists and antagonists of serotonin receptors, the investigation of the role of serotonin in the pathophysiology of various diseases, and the development of novel therapeutic strategies for the treatment of these diseases. In addition, the use of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in combination with other compounds and techniques, such as optogenetics and electrophysiology, may provide new insights into the mechanisms underlying the physiological and biochemical effects of serotonin.

Synthesis Methods

The synthesis of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt involves several steps, starting with the conversion of cholesterol to 5alpha-cholestane-3beta,5,6beta-triol. This intermediate is then sulfated using sulfur trioxide and pyridine to form 5alpha-cholestane-3beta,5,6beta-triol sulfate. The sulfate group is then hydrolyzed using barium hydroxide to form 5alpha-cholestane-3beta,5,6beta-triol, which is subsequently converted to the monosodium salt of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt using sodium hydroxide.

Scientific Research Applications

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been used extensively in scientific research as a tool to study the physiological and biochemical effects of serotonin. The compound has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. In addition, 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been used to study the structure and function of serotonin receptors, and to investigate the role of serotonin in the pathophysiology of various diseases, including depression, anxiety, and gastrointestinal disorders.

properties

CAS RN

10157-93-4

Product Name

5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt

Molecular Formula

C27H47NaO6S

Molecular Weight

522.7 g/mol

IUPAC Name

sodium;[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C27H48O6S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33-34(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4;/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+;/m1./s1

InChI Key

OQTUEOGLQOLWTB-BDQHLLSASA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

synonyms

3β-(Sodiosulfooxy)-5α-cholestane-5,6β-diol

Origin of Product

United States

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